9-cis-Retinol

Retinoid Metabolism Enzymology Cellular Signaling

9-cis-Retinol (CAS 22737-97-9) is the mandatory precursor for 9-cis-retinoic acid, the sole endogenous ligand activating both RAR and RXR nuclear receptors. Because its oxidation is catalyzed exclusively by the stereospecific enzyme cRDH—which does not process all-trans-retinol and oxidizes 13-cis-retinol at a rate ~90% lower—generic isomer substitution will confound experimental outcomes. This product is supplied at ≥98% purity with detailed characterization, ensuring unambiguous identification in LC-UV/LC-MS/MS methods and reproducible results in studies of gene transcription, cellular differentiation, and retinoid-binding protein pharmacology.

Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
CAS No. 22737-97-9
Cat. No. B022316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis-Retinol
CAS22737-97-9
Synonyms9-cis-Retinol;  9-cis-Vitamin A Alcohol; 
Molecular FormulaC20H30O
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+
InChIKeyFPIPGXGPPPQFEQ-MKOSUFFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-cis-Retinol (CAS 22737-97-9) Procurement and Differentiation Guide


9-cis-Retinol (CAS 22737-97-9) is a stereoisomer of vitamin A (retinol) characterized by a cis configuration at the C9 position, distinguishing it from its all-trans and 13-cis counterparts . It serves as the immediate metabolic precursor to 9-cis-retinoic acid, the only known endogenous ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), endowing it with a unique nuclear receptor activation profile among retinoid isomers [1]. Unlike all-trans-retinol, 9-cis-retinol is not a substrate for many canonical retinol dehydrogenases, and its oxidation is catalyzed by a specific cis-retinol dehydrogenase (cRDH) [2]. This specialized metabolic handling underpins the distinct biological activities of the 9-cis retinoid axis, making the accurate procurement of this specific isomer essential for reproducible research in areas such as nuclear receptor biology, cellular differentiation, and vision science [1].

Why 9-cis-Retinol Cannot Be Substituted by All-trans or 13-cis Retinol in Research Applications


Generic substitution of retinoid isomers is not possible because each stereoisomer exhibits a distinct metabolic and signaling fate. 9-cis-Retinol is specifically oxidized by the enzyme cRDH to 9-cis-retinal, which is then converted to 9-cis-retinoic acid—a pan-agonist for both RARs and RXRs [1]. In contrast, all-trans-retinol is not a substrate for cRDH and follows a different metabolic pathway to produce all-trans-retinoic acid, which activates only RARs [1]. Furthermore, the oxidation of 13-cis-retinol by this same enzyme occurs at a rate that is approximately 90% lower than that of 9-cis-retinol [2]. This enzymatic selectivity demonstrates that even minor stereochemical differences result in profoundly divergent biological processing and downstream transcriptional programs, directly impacting the validity and reproducibility of experimental outcomes [3].

9-cis-Retinol (CAS 22737-97-9) Quantitative Differentiation Evidence for Procurement Decisions


9-cis-Retinol is the Preferred Substrate for a Dedicated Cis-Retinol Dehydrogenase (cRDH) with Negligible Activity Toward all-trans-Retinol

A stereospecific human cis-retinol dehydrogenase (cRDH) avidly catalyzes the oxidation of 9-cis-retinol to 9-cis-retinaldehyde, while showing no detectable activity toward all-trans-retinol and only a 10% relative oxidation rate for 13-cis-retinol [1]. This enzyme, which is a key regulator of the 9-cis-retinoic acid synthesis pathway, uses NAD+ as the preferred cofactor for 9-cis-retinol oxidation, with an optimal pH range of 7.5–8.0 [1]. This exclusive substrate preference provides a biochemical basis for the unique biological role of the 9-cis isomer.

Retinoid Metabolism Enzymology Cellular Signaling

Distinct Binding Affinity of 9-cis-Retinol to Cellular Retinol-Binding Proteins CRBPI and CRBPII

9-cis-Retinol exhibits high-affinity binding to the two major intracellular retinol chaperones, CRBPI and CRBPII, but with a notable selectivity. Fluorescence titration assays determined a Kd of 11 ± 2 nM for CRBPI and 68 ± 7 nM for CRBPII, indicating that CRBPI possesses an approximately 6-fold higher affinity for 9-cis-retinol than CRBPII [1]. In comparison, all-trans-retinol binds CRBPI with a Kd of 3 ± 2 nM, showing that while all-trans-retinol binds more tightly to CRBPI, both isomers are high-affinity ligands for these critical chaperones [1].

Retinoid Transport Protein Binding Intracellular Trafficking

9-cis-Retinol Serves as a Negative Feedback Regulator of Its Own Bioactivation to 9-cis-Retinoic Acid in HepG2 Cells

In human hepatoma HepG2 cells, the synthesis of 9-cis-retinoic acid (9-cis-RA) from its precursor 9-cis-retinol is subject to end-product inhibition. High concentrations of 9-cis-retinol strongly inhibit the formation of 9-cis-RA [1]. This regulatory mechanism explains the characteristically low levels of 9-cis-retinol observed in liver tissue and highlights a self-limiting bioactivation step [1]. This contrasts with all-trans-retinol, which undergoes efficient and largely unregulated conversion to all-trans-retinoic acid in these same cells [2].

Metabolic Regulation Cell Culture Retinoid Homeostasis

Analytical Differentiation of 9-cis-Retinol from Co-Eluting Isomers via HPLC and UV Spectral Characteristics

9-cis-Retinol can be reliably distinguished from its all-trans and 13-cis isomers using reversed-phase HPLC with UV detection at 325 nm. Under isocratic conditions, the elution order is typically 13-cis-retinol (peak 1), followed by all-trans-retinol (peak 2), and finally 9-cis-retinol (peak 3) [1]. Crucially, the absorption spectrum of the 9-cis-retinol peak exhibits a characteristic λmax of 322 nm in the mobile phase, which differs from the λmax of the other isomers, providing a definitive spectroscopic confirmation [1].

Analytical Chemistry HPLC Method Development Quality Control

Optimal Research and Industrial Application Scenarios for 9-cis-Retinol (CAS 22737-97-9) Based on Evidence


Investigating the RXR-Dependent Transcriptional Pathway

9-cis-Retinol is the direct precursor to 9-cis-retinoic acid, the only known endogenous ligand for retinoid X receptors (RXRs). As established in Section 3, its metabolism is gated by the stereospecific enzyme cRDH [1]. Therefore, researchers studying RXR-mediated gene transcription, heterodimerization with partners such as PPAR, LXR, or VDR, or seeking to dissect RAR- versus RXR-specific biological effects, should procure 9-cis-retinol. Using all-trans-retinol would primarily activate RAR pathways, confounding the interpretation of RXR-dependent outcomes [2].

Studying Retinoid Intracellular Trafficking and Chaperone-Mediated Metabolism

The distinct binding profile of 9-cis-retinol to CRBPI (Kd=11 nM) and CRBPII (Kd=68 nM) [1] makes it an essential tool for investigating how cellular retinol-binding proteins direct the metabolic fate of different retinoid isomers. Experiments focused on the intracellular channeling of retinoids, the regulation of retinol esterification versus oxidation, or the role of CRBPs in retinoid homeostasis require the use of the specific 9-cis isomer to accurately model these protein-ligand interactions.

Developing and Validating Analytical Methods for Retinoid Profiling

Given the distinct HPLC retention time and unique λmax of 322 nm for 9-cis-retinol [1], this compound is indispensable as a reference standard for developing and validating LC-UV or LC-MS/MS methods aimed at quantifying endogenous retinoid isomers in biological samples. Its inclusion in a mixed retinoid standard allows for the unambiguous identification and quantification of 9-cis-retinol in complex matrices like serum or tissue homogenates, which is critical for metabolomics studies and clinical diagnostics.

Investigating Autoregulatory Feedback in Retinoid Biosynthesis

The unique ability of 9-cis-retinol to inhibit its own conversion to 9-cis-retinoic acid in cell models like HepG2 [1] presents a specific research opportunity. This compound is required for studies aimed at understanding the molecular basis of this negative feedback loop and its role in maintaining low steady-state levels of the potent 9-cis-retinoic acid ligand in vivo. All-trans-retinol does not recapitulate this regulatory mechanism, making 9-cis-retinol the only suitable tool for this line of investigation.

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